molecular formula C32H29N7O5 B14602208 2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid CAS No. 61038-80-0

2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid

Cat. No.: B14602208
CAS No.: 61038-80-0
M. Wt: 591.6 g/mol
InChI Key: GQZJHPGSWNQJCP-UHFFFAOYSA-N
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Description

2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with methoxyaniline groups and a diazenyl linkage to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4,6-tris(4-methoxyanilino)benzaldehyde and a diazonium salt. The diazenyl linkage is then formed through a coupling reaction with benzoic acid under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxyaniline groups can be oxidized to form quinone derivatives.

    Reduction: The diazenyl linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions include quinone derivatives, hydrazine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, contributing to its observed therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid: Similar structure but with methylaniline groups instead of methoxyaniline.

    2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid: Similar structure but with chloroaniline groups.

Uniqueness

2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid is unique due to the presence of methoxyaniline groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

61038-80-0

Molecular Formula

C32H29N7O5

Molecular Weight

591.6 g/mol

IUPAC Name

2-[[2,4,6-tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl]benzoic acid

InChI

InChI=1S/C32H29N7O5/c1-42-23-14-8-20(9-15-23)33-29-28(39-38-27-7-5-4-6-26(27)31(40)41)30(34-21-10-16-24(43-2)17-11-21)37-32(36-29)35-22-12-18-25(44-3)19-13-22/h4-19H,1-3H3,(H,40,41)(H3,33,34,35,36,37)

InChI Key

GQZJHPGSWNQJCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC)N=NC5=CC=CC=C5C(=O)O

Origin of Product

United States

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